Tetrakis(ethylmethylamido)titanium(IV)

Catalog No.
S1910053
CAS No.
308103-54-0
M.F
C12H32N4Ti
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(ethylmethylamido)titanium(IV)

CAS Number

308103-54-0

Product Name

Tetrakis(ethylmethylamido)titanium(IV)

IUPAC Name

ethyl(methyl)azanide;titanium(4+)

Molecular Formula

C12H32N4Ti

Molecular Weight

280.28 g/mol

InChI

InChI=1S/4C3H8N.Ti/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4

InChI Key

LNKYFCABELSPAN-UHFFFAOYSA-N

SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4]

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Ti+4]

Precursor for Titanium Nitride Thin Films

One of the primary applications of Tetrakis(ethylmethylamido)titanium(IV) in scientific research is its use as a precursor for depositing thin films of titanium nitride (TiN) through a process called Organometallic Chemical Vapor Deposition (OMCVD) []. This technique is valued for its ability to create high-quality, uniform, and precisely controlled thin films. The properties of TiN thin films make them desirable for various applications, including:

  • Microelectronics: TiN serves as a diffusion barrier and metallization layer in microelectronic devices [].
  • Optoelectronics: Due to its excellent electrical conductivity and good optical transmission properties, TiN finds use in optical waveguides and other optoelectronic devices [].
  • Wear-resistant coatings: TiN's high hardness and wear resistance make it a valuable coating material for cutting tools, machine components, and other applications requiring protection from wear and tear [].

Tetrakis(ethylmethylamido)titanium(IV) is an organometallic compound with the formula Ti(NC2H5)(NCH3)4. It consists of a titanium center coordinated by four ethylmethylamido ligands. This compound is notable for its role in chemical vapor deposition processes, particularly in the production of titanium-based thin films and coatings. The presence of both ethyl and methyl groups in the amido ligands contributes to its unique properties, such as volatility and reactivity, making it suitable for various applications in materials science.

, particularly hydrolysis and thermal decomposition.

  • Hydrolysis Reaction:
    When exposed to moisture, tetrakis(ethylmethylamido)titanium(IV) hydrolyzes to form titanium dioxide and releases ethylmethylamine:
    Ti NC2H5)(NCH3)4+2H2OTiO2+4C2H5NCH3\text{Ti NC}_2\text{H}_5)(\text{NCH}_3)_4+2\text{H}_2\text{O}\rightarrow \text{TiO}_2+4\text{C}_2\text{H}_5\text{NCH}_3
  • Thermal Decomposition:
    This compound can decompose thermally in inert or reducing atmospheres, producing titanium nitride or titanium oxide depending on the conditions:
    Ti NC2H5)(NCH3)4TiN+gases\text{Ti NC}_2\text{H}_5)(\text{NCH}_3)_4\rightarrow \text{TiN}+\text{gases}
    The specific products depend on the temperature and ambient atmosphere during the reaction .

Tetrakis(ethylmethylamido)titanium(IV) can be synthesized through a reaction between titanium tetrachloride and lithium ethylmethylamide. The general reaction can be represented as follows:

TiCl4+4Li NC2H5)(NCH3)Ti NC2H5)(NCH3)4+4LiCl\text{TiCl}_4+4\text{Li NC}_2\text{H}_5)(\text{NCH}_3)\rightarrow \text{Ti NC}_2\text{H}_5)(\text{NCH}_3)_4+4\text{LiCl}

This method highlights the importance of using air-free techniques during synthesis due to the compound's sensitivity to moisture .

Tetrakis(ethylmethylamido)titanium(IV) finds applications primarily in:

  • Chemical Vapor Deposition: Used as a precursor for depositing titanium nitride and titanium dioxide films on various substrates.
  • Thin Film Technology: Essential in microelectronics for creating high-quality dielectric layers.
  • Nanoparticle Synthesis: Employed in producing titanium-based nanoparticles for various industrial applications .

Interaction studies involving tetrakis(ethylmethylamido)titanium(IV) have focused on its reactivity with surfaces, particularly silicon wafers. These studies reveal that the compound can effectively adsorb onto silicon surfaces, leading to the formation of titanium-based films. The kinetics of these interactions are critical for optimizing deposition processes in semiconductor manufacturing .

Tetrakis(ethylmethylamido)titanium(IV) is part of a broader class of titanium amido compounds. Here are some similar compounds for comparison:

Compound NameFormulaUnique Features
Tetrakis(dimethylamido)titanium(IV)Ti(NCH3)4Commonly used for TiN film deposition; more volatile.
Tetrakis(dibutylamido)titanium(IV)Ti(NC4H9)4Larger butyl groups increase steric hindrance.
Tetrakis(trimethylsilyl)amide titaniumTi(Si(CH3)3)4Incorporates silicon, affecting film properties.

Uniqueness: Tetrakis(ethylmethylamido)titanium(IV) is distinguished by its combination of ethyl and methyl groups, which provide a balance between volatility and stability compared to other amido complexes. This unique ligand structure enhances its utility in specific deposition techniques while maintaining favorable handling characteristics .

Hydrogen Bond Acceptor Count

4

Exact Mass

280.2106377 g/mol

Monoisotopic Mass

280.2106377 g/mol

Heavy Atom Count

17

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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